(+)-Dibenzoyl-D-tartaric acid

Catalog No.
S579836
CAS No.
2743-38-6
M.F
C18H14O8
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Dibenzoyl-D-tartaric acid

CAS Number

2743-38-6

Product Name

(+)-Dibenzoyl-D-tartaric acid

IUPAC Name

2,3-dibenzoyloxybutanedioic acid

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C18H14O8/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h1-10,13-14H,(H,19,20)(H,21,22)

InChI Key

YONLFQNRGZXBBF-UHFFFAOYSA-N

SMILES

Array

Synonyms

(2R,3R)-2,3-Bis(benzoyloxy)butanedioic Acid; (-)-Di-O-benzoyl-L-tartaric Acid; (-)-O,O’-Dibenzoyl-(2R,3R)-tartaric Acid; (2R,3R)-2,3-Bis(benzoyloxy)succinic Acid; NSC 118224; NSC 338494;

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O

The exact mass of the compound Dibenzoyl-L-tartaric acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Tartrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-Dibenzoyl-D-tartaric acid (CAS 2743-38-6) is a high-performance chiral resolving agent widely procured for the enantiomeric separation of racemic amines and basic pharmaceutical intermediates. Characterized by its rigid diester structure and a low pKa of approximately 1.85, this acylated tartaric acid derivative provides a strong thermodynamic driving force for diastereomeric salt formation . Unlike simpler chiral acids, its bulky benzoyl groups impart distinct steric hindrance and highly specific solubility profiles in polar organic solvents, enabling robust crystallization and high-yield phase separation during large-scale active pharmaceutical ingredient (API) manufacturing [1].

Substituting (+)-Dibenzoyl-D-tartaric acid with cheaper, unsubstituted D-tartaric acid or the closely related Di-p-toluoyl-D-tartaric acid (D-DTTA) frequently leads to process failure or severe yield degradation. Unsubstituted D-tartaric acid lacks the bulky aromatic rings required for effective steric discrimination and possesses a weaker acidity (pKa ~2.98), which can cause isolated yields of target enantiomers to plummet to as low as 29% [1]. Meanwhile, substituting with D-DTTA alters the crystal packing and solubility of the resulting diastereomeric salts; in benchmark alkaloid resolutions, this substitution has been shown to drop chiral purity from >99.0% to 88.0%, necessitating additional, solvent-intensive recrystallization steps that destroy process economics [1].

Enantiomeric Excess in Alkaloid Resolution (Nicotine Benchmark)

In the resolution of racemic nicotine, the choice of acylated tartaric acid dictates the downstream purification burden. When using (+)-Dibenzoyl-D-tartaric acid in an isopropanol/methanol system, the process yielded the target enantiomer with 99.9% chiral purity and a 65.5% yield. In direct comparison, substituting with Di-p-toluoyl-D-tartaric acid (D-DTTA) under optimized conditions achieved only 88.0% chiral purity and a 60.0% yield [1].

Evidence DimensionChiral Purity (Enantiomeric Excess)
Target Compound Data99.9% ee (65.5% yield)
Comparator Or BaselineD-DTTA (88.0% ee, 60.0% yield)
Quantified Difference+11.9% absolute increase in chiral purity, eliminating the need for secondary recrystallization.
ConditionsResolution of (R,S)-nicotine via diastereomeric salt crystallization in alcohol solvent systems.

Achieving >99% ee in a single crystallization step removes the need for costly, time-consuming recrystallizations, directly lowering solvent consumption and batch cycle times.

Crystallization Yield in Weak Base Resolution

The enhanced acidity and distinct solubility profile of (+)-Dibenzoyl-D-tartaric acid significantly improve the recovery of resolved amines compared to unsubstituted tartaric acid. During the resolution of (R,S)-nicotine, utilizing unsubstituted tartaric acid resulted in a severely depressed product yield of only 29.0%. By switching the resolving agent to (+)-Dibenzoyl-D-tartaric acid under optimized solvent conditions, the yield of the isolated enantiomer more than doubled to 65.5% while simultaneously increasing chiral purity to 99.9% [1].

Evidence DimensionIsolated Product Yield
Target Compound Data65.5% yield (with 99.9% ee)
Comparator Or BaselineUnsubstituted tartaric acid (29.0% yield with 98.3% ee)
Quantified Difference+36.5% absolute increase in isolated yield.
ConditionsDiastereomeric salt formation of (R,S)-nicotine and subsequent crystallization.

Doubling the isolated yield of the target enantiomer directly halves the raw material costs for the racemic API precursor in large-scale manufacturing.

Thermodynamic Driving Force for Salt Formation (pKa)

The electron-withdrawing benzoyl groups on (+)-Dibenzoyl-D-tartaric acid lower its pKa to approximately 1.85, making it a significantly stronger acid than unsubstituted D-tartaric acid, which has a pKa of 2.98 . This increased acidity provides a stronger thermodynamic driving force for protonating weakly basic pharmaceutical intermediates, ensuring complete diastereomeric salt formation and preventing the loss of unreacted free base in the mother liquor.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa ~ 1.85
Comparator Or BaselineUnsubstituted D-tartaric acid (pKa ~ 2.98)
Quantified Difference>1.1 pH unit difference, representing a more than 10-fold increase in acid strength.
ConditionsStandard aqueous/organic physicochemical property evaluation.

Stronger acidity ensures robust and complete salt formation with weakly basic amines that would otherwise remain partially unprotonated and lost during crystallization.

Large-Scale API Chiral Resolution

(+)-DBTA is the resolving agent of choice for the commercial-scale separation of racemic alkaloid derivatives and pharmaceutical intermediates where high enantiomeric excess (>99%) is required in a single crystallization step. Its specific solubility profile in isopropanol/methanol mixtures allows for rapid isolation of the target diastereomeric salt without the need for exhaustive secondary recrystallizations [1].

Resolution of Weakly Basic Amines

Due to its enhanced acidity (pKa ~1.85) compared to unsubstituted tartaric acid, (+)-DBTA is highly recommended for resolving weakly basic substrates that fail to form stable salts with weaker chiral acids. This ensures complete protonation and prevents product loss in the mother liquor.

Recyclable Chiral Auxiliary Workflows

In industrial procurement, the cost of the resolving agent is offset by its recyclability. (+)-DBTA's distinct partitioning behavior during the alkaline 'salt break' phase allows the sodium salt of DBTA to remain exclusively in the aqueous layer, enabling >90% recovery of the resolving agent via simple acidification and filtration for subsequent batches [1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

358.06886740 Da

Monoisotopic Mass

358.06886740 Da

Heavy Atom Count

26

UNII

3Q14B666VM

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 61 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 59 of 61 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2743-38-6

Wikipedia

(-)-Dibenzoyl-L-tartaric acid monohydrate

General Manufacturing Information

Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-: ACTIVE

Dates

Last modified: 08-15-2023

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